molecular formula C3H7NO2 B7769844 Sarcosine CAS No. 25951-24-0

Sarcosine

Cat. No.: B7769844
CAS No.: 25951-24-0
M. Wt: 89.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sarcosine, also known as N-methylglycine, primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is responsible for the uptake of glycine and D-serine into cells . By inhibiting GlyT1, this compound increases the levels of glycine and D-serine in the body .

Mode of Action

This compound acts as a competitive inhibitor of GlyT1 . This means it competes with glycine and D-serine for the same binding site on the transporter, thereby reducing their uptake into cells. As a result, the levels of glycine and D-serine increase in the body .

Biochemical Pathways

This compound is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme this compound dehydrogenase, while glycine-N-methyl transferase generates this compound from glycine . This compound is also an intermediate in the metabolism of choline to glycine .

Pharmacokinetics

It is known that this compound is a natural amino acid found in muscles and other body tissues . It is also known to be water-soluble , which may influence its absorption and distribution in the body.

Result of Action

The increased levels of glycine and D-serine in the body due to this compound’s action can have several effects. For instance, this compound supplementation can be used to alleviate symptoms of depression and schizophrenia, or improve cognition . Moreover, this compound is being investigated for its connection to prostate cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH level can affect this compound as it converts to a cation at low pH and an anion at high pH . Additionally, the presence of other compounds, such as choline and methionine, which contain methyl groups used in a wide range of biochemical reactions, can influence the formation of this compound .

Biochemical Analysis

Biochemical Properties

Sarcosine plays a significant role in biochemical reactions. It is an intermediate and byproduct in glycine synthesis and degradation . This compound is metabolized to glycine by the enzyme this compound dehydrogenase, while glycine-N-methyltransferase generates this compound from glycine .

Cellular Effects

Elevated levels of this compound are associated with various diseases, including Alzheimer’s, dementia, prostate cancer, colorectal cancer, stomach cancer, and sarcosinemia .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarcosine can be synthesized through the reaction of chloroacetic acid with methylamine . Another method involves the condensation of hydroxyacetonitrile and methylamine to obtain methylaminoacetonitrile, which is then hydrolyzed with sodium hydroxide to produce sodium methylaminoacetate. This mixture is neutralized with hydrochloric acid to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the electrodialysis membrane separation technology, which separates sodium chloride and this compound to obtain a high-purity this compound solution. This solution is then distilled to obtain solid crystals of this compound .

Comparison with Similar Compounds

Sarcosine’s unique properties and applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(methylamino)acetic acid
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InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)
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InChI Key

FSYKKLYZXJSNPZ-UHFFFAOYSA-N
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Canonical SMILES

CNCC(=O)O
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Molecular Formula

C3H7NO2
Record name SARCOSINE
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Related CAS

25951-24-0, Array, 61791-59-1 (hydrochloride salts)
Record name Glycine, N-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1047025
Record name N-Methylglycine
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Molecular Weight

89.09 g/mol
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Physical Description

Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name SARCOSINE
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Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

0.00000017 [mmHg]
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CAS No.

107-97-1, 25951-24-0, 68411-97-2
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Record name Polysarcosine
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Melting Point

406 °F (Decomposes) (NTP, 1992), 208 °C
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Synthesis routes and methods

Procedure details

Ehrat, U.S. Pat. No. 4,237,065, describes a process in which glycine is condensed with formaldehyde in the presence of a tertiary base to produce N-methyl glycine or N-methylene glycine, and the latter is in turn reacted with phosphorous acid to produce glyphosate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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